molecular formula C5H15Sb B082064 Pentamethylantimony CAS No. 15120-50-0

Pentamethylantimony

Cat. No. B082064
CAS RN: 15120-50-0
M. Wt: 196.93 g/mol
InChI Key: BBEVMUOEYNOTTE-UHFFFAOYSA-N
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Description

Pentamethylantimony (Sb(CH3)5) is a chemical compound that belongs to the family of organoantimony compounds. It is a white crystalline solid that is soluble in organic solvents and is highly reactive. Pentamethylantimony has been found to have various applications in scientific research, particularly in the fields of organic synthesis and catalysis.

Mechanism Of Action

The mechanism of action of pentamethylantimony is not well understood. However, it has been proposed that it acts as a Lewis acid catalyst, which can coordinate with electron-rich substrates to facilitate chemical reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of pentamethylantimony. However, it has been found to be highly toxic and can cause severe skin and eye irritation upon contact. It is also a potential environmental hazard and should be handled with care.

Advantages And Limitations For Lab Experiments

One advantage of using pentamethylantimony in lab experiments is its high reactivity, which makes it a useful reagent and catalyst in various reactions. However, its high toxicity and potential environmental hazard make it a challenging compound to handle and dispose of safely.

Future Directions

There are several future directions for research on pentamethylantimony. One area of interest is the development of new synthetic methods for pentamethylantimony and other organoantimony compounds. Another area of interest is the application of pentamethylantimony in new catalytic reactions. Finally, there is a need for further research on the toxicity and environmental impact of pentamethylantimony to ensure safe handling and disposal practices.

Synthesis Methods

The synthesis of pentamethylantimony is typically carried out by the reaction of antimony trichloride (SbCl3) with trimethylaluminum (Al(CH3)3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a series of intermediates to yield pentamethylantimony as the final product.

Scientific Research Applications

Pentamethylantimony has been found to have various applications in scientific research, particularly in the fields of organic synthesis and catalysis. It has been used as a reagent in the synthesis of various organic compounds, including alkenes, alkynes, and carboxylic acids. Pentamethylantimony has also been used as a catalyst in various reactions, including the Diels-Alder reaction and the Friedel-Crafts reaction.

properties

CAS RN

15120-50-0

Product Name

Pentamethylantimony

Molecular Formula

C5H15Sb

Molecular Weight

196.93 g/mol

IUPAC Name

pentamethyl-λ5-stibane

InChI

InChI=1S/5CH3.Sb/h5*1H3;

InChI Key

BBEVMUOEYNOTTE-UHFFFAOYSA-N

SMILES

C[Sb](C)(C)(C)C

Canonical SMILES

C[Sb](C)(C)(C)C

Other CAS RN

15120-50-0

Origin of Product

United States

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